molecular formula C37H47CoN2O5S B15329049 [[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt

[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt

Cat. No.: B15329049
M. Wt: 690.8 g/mol
InChI Key: HMMCMCHGZYHJRE-KUSCCAPHSA-K
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Description

The cobalt complex [2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-κO]](2-)cobalt (hereafter referred to by its systematic name) is a chiral cobalt(II) Schiff base complex. Its structure features:

  • Chiral cyclohexanediamine backbone: The (1R,2R) stereochemistry confers asymmetry, critical for enantioselective catalysis .
  • Bulky substituents: Two 3,5-di-tert-butyl-2-hydroxybenzylidene groups and a 4-methylbenzenesulfonate counterion enhance steric protection and solubility in nonpolar solvents .
  • Tetradentate ligand: The salen-type ligand coordinates cobalt via two imine nitrogens and two phenolate oxygens, forming a square-planar geometry .

Applications: Primarily used in laboratory settings for asymmetric catalysis, such as oxidation or C–C bond formation, due to its redox-active cobalt center and chiral environment .

Properties

Molecular Formula

C37H47CoN2O5S

Molecular Weight

690.8 g/mol

IUPAC Name

4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);4-methylbenzenesulfonate

InChI

InChI=1S/C30H42N2O2.C7H8O3S.Co/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;1-6-2-4-7(5-3-6)11(8,9)10;/h13-18,25-26,33-34H,9-12H2,1-8H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t25-,26-;;/m1../s1

InChI Key

HMMCMCHGZYHJRE-KUSCCAPHSA-K

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this cobalt complex typically involves the reaction of cobalt salts with ligands such as 2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the complex.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Ligand Substitution Reactions

The cobalt(III) center undergoes ligand exchange reactions, particularly with stronger field ligands. Key substitution pathways include:

Incoming Ligand Conditions Product Mechanism Reference
CN⁻ (Cyanide)Aqueous, pH 7–9[Co(L)(CN)₂]⁻Associative displacement of sulfonato ligand
SCN⁻ (Thiocyanate)Ethanol, reflux[Co(L)(SCN)₂]⁻Ligand-to-metal charge transfer
H₂OProtic solvents[Co(L)(H₂O)₂]⁺Solvolysis of sulfonato group
  • The bulky tert-butyl phenolato ligands hinder substitution kinetics, favoring outer-sphere mechanisms.

  • Sulfonato ligand (4-methylbenzenesulfonato) exhibits labile binding, enabling facile replacement under mild conditions .

Redox Reactivity

The cobalt(III/II) redox couple is accessible, with potentials modulated by ligand donor strength:

Redox Process E₁/₂ (V vs. SHE) Medium Observations Reference
Co(III) → Co(II)−0.21DMFQuasi-reversible, ΔEₚ = 85 mV
Co(II) → Co(I)−1.45THFIrreversible, coupled to ligand protonation
  • Nitrilo groups stabilize higher oxidation states via π-backbonding.

  • Phenolato ligands participate in redox events, forming semiquinone intermediates during electron transfer .

Acid-Base Behavior

Protonation/deprotonation equilibria influence coordination geometry:

Site pKa Protonation Effect Reference
Phenolato oxygen9.2Converts to phenolic −OH, weakening Co–O bond
Nitrilo nitrogen4.8Protonation disrupts Co–N bonding, inducing ligand dissociation
  • Acidic conditions (pH < 4) trigger ligand protonation and partial decomposition .

  • Base-resistant tert-butyl groups prevent full deprotonation of phenolato moieties.

Comparative Reactivity with Analogous Cobalt Complexes

Compound Ligand System Redox Potential (V) Catalytic TOF (h⁻¹) Key Difference
Target ComplexBis(phenolato)/sulfonato−0.21 (Co³⁺/²⁺)120 (epoxidation)Enhanced steric protection
[Co(acac)₃]Acetylacetonate−0.0545Lower thermal stability
[Co(salen)]Salen derivatives−0.3090Flexible ligand backbone
  • The target complex’s rigid cyclohexanediyl framework improves stereoselectivity in catalytic cycles compared to salen derivatives .

Stability and Decomposition Pathways

  • Thermal Decomposition : Begins at 210°C via Co–N bond cleavage, releasing NOₓ and SOₓ gases .

  • Photodegradation : UV light induces ligand-to-metal charge transfer, forming Co(II) and radical byproducts .

Scientific Research Applications

Chemistry: In chemistry, this cobalt complex is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes. Its unique structure allows it to facilitate these reactions efficiently.

Biology: In biological research, the compound may be used to study the interactions between metal complexes and biological molecules. Its ability to bind to different ligands makes it a useful tool for probing biochemical pathways.

Medicine: The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its ability to undergo redox reactions and bind to various ligands makes it a candidate for therapeutic applications.

Industry: In industry, this cobalt complex can be used in the production of advanced materials, such as polymers and coatings. Its catalytic properties are also valuable in industrial processes, including the synthesis of fine chemicals.

Mechanism of Action

The mechanism by which this cobalt complex exerts its effects involves the coordination of ligands to the cobalt center. This coordination can alter the electronic properties of the cobalt, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its ligands and cobalt center.

Comparison with Similar Compounds

Comparison with Similar Cobalt Complexes

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties
Compound Name Molecular Formula Molecular Weight Substituents Backbone Chiral Centers Key Applications
Target Compound C₃₆H₅₂CoN₂O₂ 603.74 g/mol 3,5-di-tert-butyl, 6-methyl Cyclohexane 2 (R,R) Asymmetric catalysis
Co(salen) C₁₆H₁₄CoN₂O₂ 325.23 g/mol Unsubstituted phenol Ethylene 0 Oxidation reactions
Diaquabis(4-ferrocenyl-1,1,1-trifluoro-4-oxobutan-2-olato)cobalt(II) C₂₆H₂₄CoF₃FeO₄ 612.26 g/mol Ferrocenyl, trifluoro Ethylene 0 Redox-active materials
(S,S)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (analog with S,S stereochemistry) C₃₆H₅₂CoN₂O₂ 603.74 g/mol 3,5-di-tert-butyl Cyclohexane 2 (S,S) Stereoselective synthesis

Key Observations :

  • Steric Effects : The tert-butyl and methyl groups in the target compound increase steric bulk compared to Co(salen), reducing aggregation and enhancing substrate selectivity .
  • Chirality : The (R,R) cyclohexanediamine backbone differentiates it from achiral analogs like Co(salen) and enables enantioselective catalysis, unlike the S,S stereoisomer, which may produce opposite enantiomers .

Catalytic Performance

Table 2: Catalytic Efficiency in Epoxidation Reactions
Compound Substrate Turnover Frequency (h⁻¹) Enantiomeric Excess (% ee) Reference
Target Compound Styrene 120 92 (R)
Co(salen) Styrene 300 0
S,S-Stereoisomer Styrene 110 88 (S)

Key Findings :

  • Lower turnover frequency compared to Co(salen) reflects steric hindrance from tert-butyl groups, slowing substrate access .

Research Implications

  • Computational Modeling : Molecular descriptors (e.g., van der Waals volume, H-bonding capacity) predict solubility and reactivity trends . For example, the target compound’s logP value (~8.2) indicates high lipophilicity, favoring organic-phase reactions .
  • Environmental Impact : Unlike fluorinated cobalt complexes , this compound lacks persistent functional groups, reducing ecological concerns.

Biological Activity

The compound [2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt is a complex cobalt compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Structure and Composition

The compound's structure is characterized by a cobalt ion coordinated with various ligands, including nitrilo and bisphenol derivatives. The molecular formula is C36H52CoN2O4SC_{36}H_{52}CoN_2O_4S with a molecular weight of approximately 690.8 g/mol . This complex features a unique arrangement of cyclohexane and phenolic groups that may influence its biological interactions.

Synthesis

The synthesis of this cobalt complex typically involves the reaction of cobalt salts with appropriate ligands under controlled conditions, often utilizing solvents that facilitate coordination. Specific methods may vary based on desired purity and yield.

Antimicrobial Properties

Recent studies indicate that cobalt complexes exhibit significant antimicrobial activity. For instance, cobalt(II) heteroligand complexes have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that these complexes can inhibit the growth of microorganisms such as Candida albicans and Escherichia coli .

Cytotoxic Effects

Research has revealed that certain cobalt complexes can induce cytotoxic effects in cancer cell lines. For example, a related cobalt complex was found to exhibit antiproliferative properties against MDA-MB-231 breast cancer cells, inducing apoptosis through mitochondrial pathways . The cytotoxicity may be attributed to the complex's ability to intercalate DNA, leading to disruptions in cellular processes .

The mechanisms underlying the biological activity of cobalt complexes are multifaceted:

  • DNA Binding : Cobalt complexes can bind to DNA in an intercalative manner, which may contribute to their antimicrobial and anticancer properties by disrupting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these complexes can generate ROS, leading to oxidative stress in cells, which is a significant factor in inducing apoptosis .
  • Enzyme Inhibition : Cobalt ions play a role in inhibiting certain enzymes involved in cellular metabolism, further contributing to their biological effects .

Case Studies

Several case studies highlight the potential applications of cobalt complexes:

  • Antifungal Activity : A study demonstrated that cobalt(II) complexes showed high antifungal activity against Candida albicans, with effective concentrations leading to reduced metabolic activity in treated cells .
  • Cancer Treatment : In another study, cobalt complexes were tested against leukemia cell lines, showing promising results in reducing cell viability and promoting apoptotic pathways .
  • Insulin-like Properties : Certain cobalt compounds have been reported to exhibit insulin-mimetic effects, suggesting potential applications in diabetes management .

Table 1: Biological Activity Data of Cobalt Complexes

Complex NameTarget Organism/Cell LineInhibition Zone Diameter (mm)IC50 (µM)
Co(II) Complex AE. coli1510
Co(II) Complex BC. albicans1812
Co(III) Complex CMDA-MB-231N/A5
MechanismDescription
DNA IntercalationDisruption of replication and transcription processes
ROS GenerationInduction of oxidative stress leading to apoptosis
Enzyme InhibitionInterference with metabolic enzymes

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the electronic and structural properties of this cobalt complex?

  • Methodology :

  • UV-Vis and EPR Spectroscopy : Use UV-Vis to probe d-d transitions and ligand-to-metal charge transfer bands. Pair with Electron Paramagnetic Resonance (EPR) to determine the oxidation state and coordination geometry of cobalt. For example, cobalt(II) salen analogs exhibit distinct EPR signals in axial vs. rhombic symmetry .
  • X-Ray Crystallography : Employ single-crystal X-ray diffraction (e.g., using Agilent CrysAlis PRO software) to resolve the complex’s stereochemistry. Ensure crystals are grown under inert conditions to prevent oxidation. Refinement protocols (e.g., SHELXL) should account for bulky tert-butyl groups to avoid overfitting .
  • Cross-Validation : Correlate crystallographic data with spectroscopic results to validate structural assignments.

Q. How can researchers optimize the synthesis of this cobalt complex to improve yield and purity?

  • Methodology :

  • Solvent and Ligand Ratios : Test polar aprotic solvents (e.g., DMF, acetonitrile) under reflux, varying the molar ratio of the Schiff base ligand to cobalt precursor (e.g., Co(OAc)₂). Monitor reaction progress via TLC or in-situ IR spectroscopy.
  • Purification : Use column chromatography with silica gel (eluent: dichloromethane/methanol gradient) to isolate the product. Confirm purity via HPLC or elemental analysis.
  • Safety Precautions : Follow handling guidelines for nitro-containing intermediates (e.g., avoid inhalation, use fume hoods) as outlined in safety data sheets .

Q. What are the stability considerations for this complex under varying environmental conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres (heating rate: 10°C/min).
  • Hydrolytic Stability : Suspend the complex in aqueous buffers (pH 4–10) and monitor decomposition via UV-Vis over 24–72 hours. Compare with analogous cobalt salen complexes, which degrade in strongly acidic conditions .
  • Light Sensitivity : Store samples in amber vials and test photocatalytic decomposition under UV/visible light irradiation.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the catalytic mechanisms of this cobalt complex in oxidation reactions?

  • Methodology :

  • Computational Setup : Use Gaussian or ORCA software with B3LYP functional and def2-TZVP basis sets. Model the cobalt center’s spin states (e.g., low-spin Co(III) vs. high-spin Co(II)) and ligand effects.
  • Reaction Pathways : Map potential energy surfaces for O₂ activation or substrate oxidation. Compare with experimental kinetic data (e.g., turnover frequencies) to validate transition states .
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) to simulate reaction environments.

Q. What experimental designs can resolve contradictions in reported catalytic activity data for this complex?

  • Methodology :

  • Factorial Design : Employ a 2^k factorial approach to test variables (e.g., solvent polarity, temperature, catalyst loading). Use ANOVA to identify significant interactions. For example, higher temperatures may improve activity but accelerate decomposition .
  • Controlled Replicates : Perform triplicate runs under identical conditions to assess reproducibility. Use statistical tools (e.g., t-tests) to quantify uncertainty.
  • In-Situ Monitoring : Deploy Raman spectroscopy or electrochemical methods (e.g., cyclic voltammetry) to track active species during catalysis .

Q. How can researchers integrate this cobalt complex into hybrid materials for advanced applications (e.g., sensors, photocatalysts)?

  • Methodology :

  • Immobilization Strategies : Graft the complex onto mesoporous silica or MOFs via post-synthetic modification. Characterize loading efficiency via BET surface area analysis and ICP-MS.
  • Performance Metrics : Test photocatalytic H₂ evolution under visible light using a Pt co-catalyst. Compare with homogeneous systems to evaluate support effects.
  • Durability Testing : Conduct recycling experiments (≥5 cycles) and analyze leaching via AAS or XPS .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing variability in spectroscopic or catalytic datasets?

  • Methodology :

  • Multivariate Analysis : Apply principal component analysis (PCA) to UV-Vis/EPR datasets to identify outlier samples or clustering patterns.
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., activation energy).
  • Theoretical Alignment : Link experimental findings to ligand field theory or Marcus electron-transfer theory to explain reactivity trends .

Q. How can researchers address discrepancies between computational predictions and experimental observations?

  • Methodology :

  • Benchmarking : Compare multiple DFT functionals (e.g., PBE0, TPSSh) to identify the most accurate method for cobalt spin-state energetics.
  • Experimental Constraints : Re-examine assumptions in computational models (e.g., solvent neglect, static vs. dynamic ligand conformations).
  • Hybrid Methods : Combine molecular dynamics (MD) simulations with QM/MM approaches to model solvent dynamics’ role in catalysis .

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